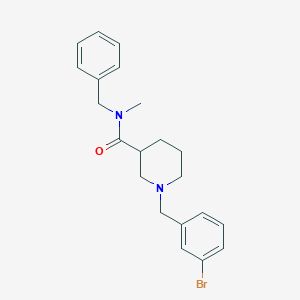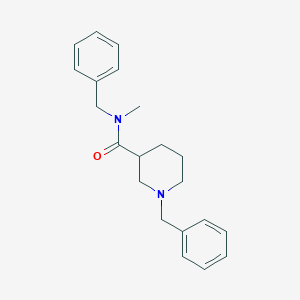
1-(2,4-dichlorobenzyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dichlorobenzyl)-1H-indazole, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. Synthetic cannabinoids are compounds that mimic the effects of natural cannabinoids found in cannabis, such as THC (tetrahydrocannabinol). AB-FUBINACA is one of the most potent synthetic cannabinoids available and has been associated with several adverse effects, including seizures, psychosis, and death.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-1H-indazole is similar to that of natural cannabinoids, such as THC. This compound binds to the CB1 and CB2 receptors in the brain, which leads to the activation of several signaling pathways. These pathways are responsible for the psychoactive effects of 1-(2,4-dichlorobenzyl)-1H-indazole, such as euphoria, relaxation, and altered perception.
Biochemical and physiological effects:
1-(2,4-dichlorobenzyl)-1H-indazole has been shown to have several biochemical and physiological effects on the human body. This compound has been associated with increased heart rate, blood pressure, and body temperature. It has also been shown to affect the release of neurotransmitters in the brain, leading to altered mood and behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,4-dichlorobenzyl)-1H-indazole in laboratory experiments is its potency. This compound can produce strong and consistent effects, making it useful for studying the effects of synthetic cannabinoids on the human body. However, one limitation of using 1-(2,4-dichlorobenzyl)-1H-indazole is its potential for adverse effects, such as seizures and psychosis. Researchers must take appropriate safety measures when handling this compound to minimize the risk of these adverse effects.
Future Directions
There are several future directions for research involving 1-(2,4-dichlorobenzyl)-1H-indazole. One area of interest is the development of new synthetic cannabinoids that are safer and less potent than 1-(2,4-dichlorobenzyl)-1H-indazole. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the human body, as little is currently known about the potential health risks associated with these compounds. Finally, research is needed to understand the mechanisms underlying the adverse effects of synthetic cannabinoids, such as seizures and psychosis, to develop effective treatments and prevention strategies.
Synthesis Methods
The synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole involves several steps, starting with the preparation of 2,4-dichlorobenzyl bromide. This intermediate is then reacted with 1H-indazole in the presence of a base to form the final product. The synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole is relatively straightforward and can be accomplished using standard laboratory equipment and techniques.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-1H-indazole has been widely used in scientific research to study the effects of synthetic cannabinoids on the human body. This compound has been shown to bind strongly to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of natural cannabinoids. Studies have also shown that 1-(2,4-dichlorobenzyl)-1H-indazole has a higher affinity for these receptors than THC, making it more potent.
properties
Product Name |
1-(2,4-dichlorobenzyl)-1H-indazole |
|---|---|
Molecular Formula |
C14H10Cl2N2 |
Molecular Weight |
277.1 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]indazole |
InChI |
InChI=1S/C14H10Cl2N2/c15-12-6-5-11(13(16)7-12)9-18-14-4-2-1-3-10(14)8-17-18/h1-8H,9H2 |
InChI Key |
MFDFIORYRFXGIN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NN2CC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)
![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)

![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)






